Cas no 2138224-12-9 (6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid)

6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid 化学的及び物理的性質
名前と識別子
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- EN300-744118
- 2138224-12-9
- 6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
- 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
-
- インチ: 1S/C9H15N3O3S/c1-6-3-8(5-11-12-10)9(4-7(6)2)16(13,14)15/h8-9H,3-5H2,1-2H3,(H,13,14,15)
- InChIKey: QHBHMHYJXNGCSB-UHFFFAOYSA-N
- ほほえんだ: S(C1CC(C)=C(C)CC1CN=[N+]=[N-])(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 245.08341252g/mol
- どういたいしつりょう: 245.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744118-1.0g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 1.0g |
$1029.0 | 2025-03-11 | |
Enamine | EN300-744118-0.05g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 0.05g |
$864.0 | 2025-03-11 | |
Enamine | EN300-744118-0.25g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 0.25g |
$946.0 | 2025-03-11 | |
Enamine | EN300-744118-5.0g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 5.0g |
$2981.0 | 2025-03-11 | |
Enamine | EN300-744118-0.5g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 0.5g |
$987.0 | 2025-03-11 | |
Enamine | EN300-744118-2.5g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 2.5g |
$2014.0 | 2025-03-11 | |
Enamine | EN300-744118-0.1g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 0.1g |
$904.0 | 2025-03-11 | |
Enamine | EN300-744118-10.0g |
6-(azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
2138224-12-9 | 95.0% | 10.0g |
$4421.0 | 2025-03-11 |
6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acidに関する追加情報
6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid: A Versatile Sulfonic Acid Derivative for Advanced Applications
In the realm of specialty chemicals and pharmaceutical intermediates, 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid (CAS No. 2138224-12-9) has emerged as a compound of significant interest. This sulfonic acid derivative combines unique structural features with reactive functional groups, making it valuable for various organic synthesis and bioconjugation applications.
The molecular structure of 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid features a cyclohexene ring with methyl substitutions at positions 3 and 4, along with an azidomethyl group at position 6 and a sulfonic acid moiety at position 1. This combination of functional groups enables diverse chemical transformations, particularly in click chemistry applications where the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Recent trends in drug discovery and bioconjugation techniques have increased demand for compounds like 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid. The pharmaceutical industry particularly values its potential as a linker molecule in antibody-drug conjugates (ADCs) and other targeted therapies. Researchers are exploring its use in creating water-soluble drug conjugates due to the presence of the sulfonic acid group which enhances solubility in aqueous media.
In material science, this compound finds applications in the development of functional polymers and surface modifications. The azide functionality allows for efficient polymer conjugation through various coupling reactions, while the sulfonic acid group can impart hydrophilic character to materials. These properties make it valuable for creating smart materials with responsive behavior.
The synthesis of 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid typically involves multi-step organic transformations starting from commercially available cyclohexene derivatives. Key steps often include selective methylation, sulfonation reactions, and the introduction of the azidomethyl group through nucleophilic substitution. Process optimization continues to be an active area of research to improve yields and reduce production costs.
Analytical characterization of 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid employs standard techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The azide stretching vibration typically appears around 2100 cm-1 in the IR spectrum, while the sulfonic acid protons are often observed as a broad singlet in the 1H NMR spectrum.
Storage and handling of 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid require standard laboratory precautions for organic azides. While not classified as highly hazardous, proper chemical safety protocols should be followed, including storage in cool, dry conditions away from strong reducing agents. The compound's stability has been evaluated under various conditions to determine optimal storage parameters.
Market trends indicate growing interest in functionalized cyclohexene derivatives like 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid. The global market for specialty chemical intermediates is projected to expand significantly, driven by demand from the pharmaceutical and advanced materials sectors. Suppliers are responding by scaling up production capabilities while maintaining stringent quality standards.
Researchers frequently search for information about the reactivity of azidomethyl groups and sulfonic acid derivatives in organic synthesis. Common queries include optimization of click chemistry reactions using this compound and methods for introducing water-solubilizing groups into drug molecules. These search trends reflect the compound's relevance in contemporary chemical research.
Future applications of 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid may include its use in biomedical imaging probes, drug delivery systems, and responsive materials. Ongoing research explores its potential in bioorthogonal chemistry and as a building block for multifunctional scaffolds. The compound's versatility ensures it will remain an important tool in chemical synthesis and materials development.
For researchers working with 6-(Azidomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid, proper analytical methods and reaction optimization are crucial. Many published protocols detail successful applications of this compound in various synthetic routes, providing valuable references for new applications. The compound's unique combination of functional groups continues to inspire innovative uses across multiple scientific disciplines.
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